
4-Bromo-3-methylbenzoic acid
Overview
Description
4-Bromo-3-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylbenzoic acid can be synthesized through the hydrolysis of 4-bromo-3-methylbenzonitrile . The reaction involves the conversion of the nitrile group to a carboxylic acid group under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, this compound is typically produced by bromination of 3-methylbenzoic acid. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or benzoyl peroxide .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminium hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Esterification: Typically involves the use of alcohols and acid catalysts like sulfuric acid.
Reduction: Lithium aluminium hydride in anhydrous ether is commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 4-amino-3-methylbenzoic acid when using ammonia.
Esterification: Esters like methyl 4-bromo-3-methylbenzoate.
Reduction: 4-Bromo-3-methylbenzyl alcohol.
Scientific Research Applications
Synthesis of Organic Compounds
4-Bromo-3-methylbenzoic acid serves as a precursor in the synthesis of several organic compounds. Notably, it can be converted into:
- 4-Bromo-3-methylbenzoyl chloride : This derivative is crucial for acylation reactions and further functionalization of aromatic compounds .
- Esters : The compound can be transformed into various esters, including tert-butyl esters, which are used in different chemical processes .
- Pharmaceutical intermediates : It is involved in the synthesis of biologically active compounds, including anti-inflammatory and analgesic agents .
Synthesis of Biologically Active Compounds
In a study involving the synthesis of 2-(4-bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole, this compound was utilized to introduce the bromine substituent necessary for biological activity . This compound exhibited promising results in preliminary biological assays.
Environmental Chemistry Applications
Research has shown that derivatives of this compound can be used to study the behavior of disinfection byproducts in water treatment processes. These studies focus on understanding their impact on human health and environmental safety .
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylbenzoic acid largely depends on its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to interact with biological targets. In enzyme inhibition studies, it can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding .
Comparison with Similar Compounds
- 4-Bromo-2-methylbenzoic acid
- 3-Bromo-4-methylbenzoic acid
- 4-Bromo-3-chlorobenzoic acid
Comparison: 4-Bromo-3-methylbenzoic acid is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning affects its chemical reactivity and physical properties. For instance, compared to 4-Bromo-2-methylbenzoic acid, the 3-methyl substitution in this compound results in different steric and electronic effects, influencing its reactivity in substitution and reduction reactions .
Biological Activity
4-Bromo-3-methylbenzoic acid (CAS No. 7697-28-1) is a brominated aromatic carboxylic acid that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its molecular formula and a molecular weight of 214.04 g/mol. Its structural features contribute to its interactions with biological systems, making it a subject of various studies.
- Molecular Structure : The compound contains a bromine atom at the para position relative to a carboxylic acid group, which influences its reactivity and biological interactions.
- Log P Values :
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .
2. Inhibition of Enzymatic Activity
Recent investigations have demonstrated that this compound can inhibit alkaline phosphatase (ALP), an enzyme involved in various physiological processes, including bone mineralization and dephosphorylation reactions. Molecular docking studies suggest that the compound binds effectively to the active site of ALP, leading to reduced enzymatic activity .
3. Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines, including glioblastoma cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, making it a candidate for further development as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent in clinical settings .
Case Study 2: Cancer Cell Inhibition
Another research project focused on the compound's effects on glioblastoma multiforme cells. Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 25 µM after 48 hours of exposure .
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. It is classified under occupational exposure banding as E ≤ 0.01 mg/m³, indicating low toxicity at standard exposure levels . However, further studies are necessary to fully understand its long-term effects and safety in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard methods for characterizing 4-bromo-3-methylbenzoic acid?
Characterization involves:
- Melting Point Analysis : Confirm identity using the reported melting point range of 212–216°C .
- Spectroscopy : Use -NMR and -NMR to identify aromatic protons, bromine substitution patterns, and methyl/carboxylic acid groups.
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structure and confirm regiochemistry .
- Mass Spectrometry : Validate molecular weight (215.04 g/mol) via ESI-MS or MALDI-TOF .
Q. How should this compound be stored to maintain stability?
- Store in a tightly sealed container at 2–8°C in a dry environment. Avoid exposure to oxidizers, strong acids/bases, and high temperatures to prevent decomposition .
- Use desiccants to minimize moisture absorption, which could affect reactivity in anhydrous reactions .
Q. What are the common synthetic routes for this compound?
- Direct Bromination : React 3-methylbenzoic acid with bromine (Br) or HBr in the presence of HSO as a catalyst. Optimize reaction time (6–12 hrs) and temperature (60–80°C) to achieve yields of 69–100% .
- Alternative Route : Use LiBr/CuBr in THF for regioselective bromination under milder conditions .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and purity?
- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for cross-coupling intermediates, monitoring progress via TLC or HPLC.
- Purification : Use gradient recrystallization (ethanol/water, 3:1 v/v) followed by column chromatography (silica gel, hexane/ethyl acetate) to isolate high-purity product (>98%) .
Q. How to resolve contradictions in reported melting points or spectral data?
- Reproducibility Tests : Repeat synthesis and characterization under controlled conditions (humidity, heating rate).
- Differential Scanning Calorimetry (DSC) : Compare thermal profiles to identify polymorphic variations .
- Collaborative Studies : Cross-validate data with independent labs using standardized protocols .
Q. What computational approaches predict the reactivity of this compound in substitution reactions?
- DFT Studies : Model reaction pathways (e.g., SAr or Suzuki coupling) using Gaussian or ORCA software. Analyze Fukui indices to identify electrophilic/nucleophilic sites .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in cross-coupling reactions .
Q. How to design metal-organic frameworks (MOFs) using this compound as a ligand?
- Coordination Screening : React with transition metals (e.g., Cu, Zn) in DMF/ethanol under solvothermal conditions.
- Structural Analysis : Use single-crystal XRD to confirm MOF topology and porosity. Monitor Br···π interactions for stability .
Q. What strategies enable derivatization for biological activity studies?
Properties
IUPAC Name |
4-bromo-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVXDZLVCISXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227752 | |
Record name | 4-Bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7697-28-1 | |
Record name | 4-Bromo-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7697-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-3-methylbenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77W8W6R4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.